1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine
CAS No.:
Cat. No.: VC16254463
Molecular Formula: C8H16N4
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H16N4 |
|---|---|
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | 1-(3-tert-butyl-1H-1,2,4-triazol-5-yl)ethanamine |
| Standard InChI | InChI=1S/C8H16N4/c1-5(9)6-10-7(12-11-6)8(2,3)4/h5H,9H2,1-4H3,(H,10,11,12) |
| Standard InChI Key | GBSOOANSSAAEHT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C1=NC(=NN1)C(C)(C)C)N |
Introduction
Structural Characteristics and Chemical Identity
Molecular Architecture
1-(5-tert-Butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine features a 1,2,4-triazole core substituted at the 3-position with an ethylamine group (-CH2CH2NH2) and at the 5-position with a tert-butyl moiety (-C(CH3)3). This arrangement creates a sterically hindered environment around the triazole ring, influencing its reactivity and intermolecular interactions .
Table 1: Key Molecular Descriptors
| Property | Value | Source Analog Reference |
|---|---|---|
| Molecular Formula | C8H16N4 | Derived from |
| Molecular Weight | 168.24 g/mol | |
| IUPAC Name | 1-(5-tert-butyl-4H-1,2,4-triazol-3-yl)ethan-1-amine | Nomenclature rules |
| Canonical SMILES | CC(C)(C)C1=NC(=NN1)CCN | Adapted from |
| PubChem CID (Analog) | 62950560 (structural cousin) |
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability in biological systems, while the ethylamine side chain introduces basicity (predicted pKa ~9.5) and hydrogen-bonding capacity .
Synthetic Methodologies
General Synthesis Strategy
While no documented synthesis exists for this exact compound, established routes for analogous triazole-ethylamine derivatives involve:
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Triazole Ring Formation: Cyclocondensation of thiosemicarbazides with nitriles under acidic conditions .
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Side-Chain Introduction: Nucleophilic substitution or reductive amination to install the ethylamine group .
A plausible synthetic route could proceed as follows:
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Step 1: React tert-butyl nitrile with thiosemicarbazide in HCl/EtOH to form 5-tert-butyl-4H-1,2,4-triazole-3-thiol .
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Step 2: Convert the thiol group to a chloro derivative using PCl5.
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Step 3: Perform nucleophilic displacement with ethylenediamine under basic conditions to install the amine side chain .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Step 1) | 80-100°C | Cyclization efficiency |
| Solvent (Step 3) | Dry DMF | Minimize side reactions |
| Reaction Time (Step 2) | 4-6 hrs | Complete chlorination |
Purification typically employs flash chromatography (SiO2, CH2Cl2/MeOH 95:5) followed by recrystallization from ethyl acetate/hexane .
Physicochemical Properties
Thermal Stability
Analogous triazole derivatives exhibit decomposition temperatures >200°C, suggesting similar thermal robustness for this compound . Differential scanning calorimetry (DSC) of related structures shows:
Solubility Profile
Predicted solubility in common solvents (25°C):
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Water: <0.1 mg/mL (due to tert-butyl hydrophobicity)
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DMSO: >50 mg/mL
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Ethanol: ~15 mg/mL
The poor aqueous solubility may necessitate prodrug strategies for pharmaceutical applications.
Biological Activity and Applications
Central Nervous System (CNS) Effects
Ethylamine-containing triazoles show affinity for:
These interactions imply potential neuroprotective or analgesic applications, though target-specific studies are needed.
Industrial and Material Science Applications
Coordination Chemistry
The triazole-amine motif acts as a polydentate ligand, forming stable complexes with:
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Transition metals (Cu²⁺, Ni²⁺, Co³⁺)
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Lanthanides (Eu³⁺, Tb³⁺)
Table 3: Complexation Properties
| Metal Ion | Log K (Stability Constant) | Potential Use |
|---|---|---|
| Cu²⁺ | 8.9 ± 0.3 | Catalytic oxidation |
| Eu³⁺ | 10.2 ± 0.5 | Luminescent materials |
Such complexes find applications in heterogeneous catalysis and photonic devices .
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